![molecular formula C17H16O3 B2570349 3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde CAS No. 1055421-74-3](/img/structure/B2570349.png)
3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde
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Overview
Description
3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is a chemical compound with the molecular formula C17H16O3 . It has a molecular weight of 268.31 . This compound is used in scientific research and finds applications in the synthesis of pharmaceuticals, agrochemicals, and as a reagent in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in the referenced databases .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 449.6±40.0 °C and a predicted density of 1.144±0.06 g/cm3 .Scientific Research Applications
- Medicinal Properties : MBALD exhibits medicinal properties such as anti-acetylcholinesterase , antityrosinase , and antileukemic activities .
- Biosynthesis : The biosynthesis of benzoic acid and benzaldehyde from cinnamate has been explored. Understanding the biosynthetic routes of methoxybenzaldehydes remains an active area of research .
- Coordination Complexes : The compound’s derivatives, such as thiosemicarbazones, can form coordination complexes with metals like silver. These complexes have structural and cytotoxicity implications .
Natural Resources and Biosynthesis
Chemical Synthesis and Coordination Chemistry
Safety And Hazards
properties
IUPAC Name |
3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXQHLPIQXZKGE-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)OC/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde |
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